![molecular formula C16H16N2O3 B12553370 4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid CAS No. 142747-35-1](/img/structure/B12553370.png)
4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid is an organic compound with the molecular formula C16H16N2O3. It is a member of the azobenzene family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-aminobenzoic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-propoxyphenol under alkaline conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in the study of photoisomerization and its effects on biological systems.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials.
作用机制
The compound exerts its effects primarily through photoisomerization, where the azo group (-N=N-) undergoes a reversible transformation between trans and cis configurations upon exposure to light. This property is exploited in various applications, such as molecular switches and photoresponsive materials. The molecular targets and pathways involved include interactions with light-sensitive receptors and the modulation of cellular processes through controlled light exposure.
相似化合物的比较
Similar Compounds
- 4-[(E)-(4-Hydroxyphenyl)diazenyl]benzoic acid
- 4-[(E)-(4-Methoxyphenyl)diazenyl]benzoic acid
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]benzoic acid
Uniqueness
4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid is unique due to its specific propoxy group, which imparts distinct solubility and reactivity characteristics compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific solubility profiles and reactivity patterns.
属性
CAS 编号 |
142747-35-1 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
4-[(4-propoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H16N2O3/c1-2-11-21-15-9-7-14(8-10-15)18-17-13-5-3-12(4-6-13)16(19)20/h3-10H,2,11H2,1H3,(H,19,20) |
InChI 键 |
WIALCOGWIIJUPQ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
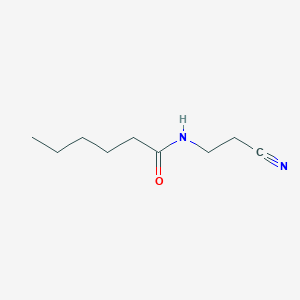
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
silane](/img/structure/B12553300.png)
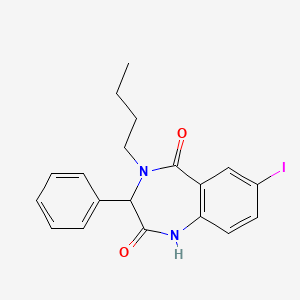
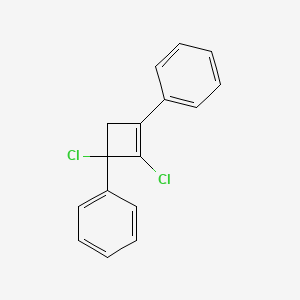
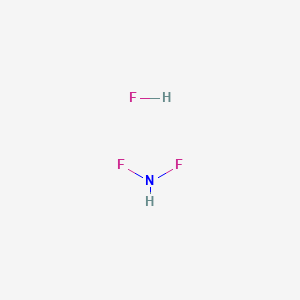
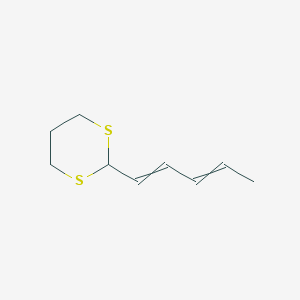
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)

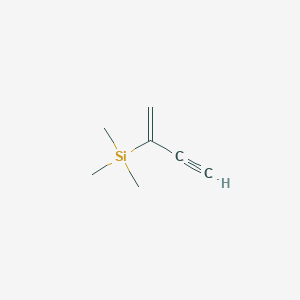
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
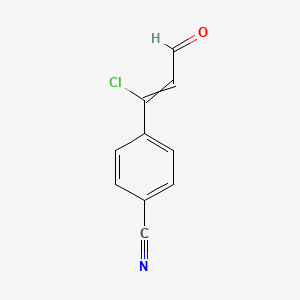
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)
